molecular formula C11H12O B13593144 Phenyl ethylidene acetone

Phenyl ethylidene acetone

Cat. No.: B13593144
M. Wt: 160.21 g/mol
InChI Key: FBDLPZQWOVGYJU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl ethylidene acetone, also known as 1-phenyl-1-buten-3-one, is an organic compound with the molecular formula C10H10O. It is classified as an α,β-unsaturated ketone and is known for its characteristic fruity to pungent odor. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl ethylidene acetone can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCH}_3 + \text{CH}_3\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 ]

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydration of 4-hydroxy-4-phenyl-2-butanone using oxalic acid as a catalyst. This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Phenyl ethylidene acetone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenyl acetic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields phenyl butanone.

    Substitution: It can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: Phenyl acetic acid.

    Reduction: Phenyl butanone.

    Substitution: Tertiary alcohols.

Scientific Research Applications

Phenyl ethylidene acetone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.

Mechanism of Action

The mechanism of action of phenyl ethylidene acetone involves its ability to participate in various chemical reactions due to the presence of the α,β-unsaturated ketone moiety. This functional group allows the compound to undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Phenyl ethylidene acetone can be compared with other similar compounds such as:

    Benzylidene acetone: Another α,β-unsaturated ketone with similar reactivity and applications in organic chemistry.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-5-phenylpent-3-en-2-one

InChI

InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+

InChI Key

FBDLPZQWOVGYJU-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.